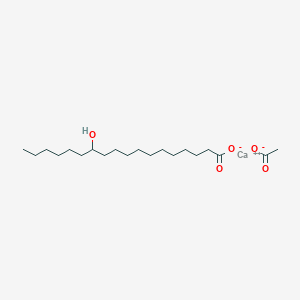

Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white to yellow solid that is soluble in acetic acid and alcohol solvents but almost insoluble in water . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- involves the reaction of calcium acetate with 12-hydroxyoctadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or acetic acid under controlled temperature and stirring conditions . The product is then purified through filtration and drying processes.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then subjected to industrial purification techniques such as crystallization and solvent extraction to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Food Industry

Calcium 12-hydroxystearate is utilized as a food additive due to its properties as an emulsifier and stabilizer. It acts as a firming agent in products like jams and jellies, enhancing texture and preventing spoilage by inhibiting mold growth. Its E-number designation is E263, indicating its approval for use in food products.

Table 1: Applications in Food Science

| Application | Functionality | Examples |

|---|---|---|

| Firming Agent | Enhances texture | Jams, jellies |

| Stabilizer | Prevents discoloration | Candies, salad dressings |

| Mold Inhibitor | Prevents spoilage | Bread |

Pharmaceutical Applications

In the pharmaceutical realm, calcium 12-hydroxystearate serves as a binding agent in tablets and capsules. It is particularly effective in managing phosphorus levels in patients with kidney disease by binding excess phosphate in the body. This application underscores its importance in renal health management.

Case Study: Calcium Acetate in Renal Disease Management

A study published in the Journal of Clinical Medicine highlighted the efficacy of calcium acetate in controlling hyperphosphatemia in patients undergoing dialysis. The results demonstrated significant reductions in serum phosphate levels when patients were administered calcium acetate tablets compared to those receiving standard care.

Agricultural Uses

Calcium 12-hydroxystearate plays a vital role in agriculture as a calcium source that enhances plant growth and resilience against diseases like blossom end rot. This condition affects fruits and vegetables, causing them to develop dark spots at the blossom end.

Table 2: Agricultural Benefits

| Benefit | Description |

|---|---|

| Nutrient Delivery | Provides essential calcium for plant health |

| Disease Resistance | Helps combat blossom end rot |

Materials Science

The compound is also significant in materials science, particularly in lubricant manufacturing and polymer formulations. It influences the viscosity and stability of lubricants and acts as a thickening agent in grease formulations.

Case Study: Lubricant Performance Enhancement

Research conducted on lithium complex greases containing calcium acetate revealed that these formulations exhibited improved viscosity stability over a wide temperature range. This property is crucial for applications requiring consistent performance under varying operational conditions.

Textile Industry

In textile applications, calcium 12-hydroxystearate functions as a mordant, enhancing dye adhesion to fabrics. This results in richer colors that are more resistant to fading.

Table 3: Textile Applications

| Application | Functionality |

|---|---|

| Mordant | Improves dye adhesion |

| Color Fastness | Enhances resistance to fading |

Mechanism of Action

The mechanism of action of calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to calcium-binding sites, influencing various biochemical pathways. It may also act as a chelating agent, sequestering metal ions and affecting their availability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Calcium stearate: Similar in structure but lacks the hydroxyl group.

Calcium palmitate: Another fatty acid calcium salt with a shorter carbon chain.

Calcium oleate: Contains an unsaturated fatty acid chain.

Uniqueness

Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- is unique due to its combination of acetate and hydroxyoctadecanoate groups, providing distinct chemical and physical properties. Its solubility in organic solvents and insolubility in water make it suitable for specific industrial applications .

Biological Activity

Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- is a calcium salt of a hydroxy fatty acid that has garnered attention for its potential biological activities. This compound is part of a broader category of fatty acid esters, which have been shown to exhibit various health benefits, including anti-inflammatory and metabolic effects. The following sections will explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetate group and a 12-hydroxyoctadecanoate moiety. This configuration allows for unique interactions within biological systems, particularly in lipid metabolism and signaling pathways.

Biological Activity Overview

Research has indicated several key areas where Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- demonstrates biological activity:

- Anti-inflammatory Properties : Studies have shown that fatty acid esters of hydroxy fatty acids (FAHFAs), including those related to this compound, possess anti-inflammatory properties. They modulate inflammatory pathways by acting on various cellular targets, including macrophages and adipocytes .

- Metabolic Effects : The compound may enhance insulin sensitivity and improve metabolic profiles in animal models. This is particularly relevant in the context of obesity and type 2 diabetes, where hydroxy fatty acids have been shown to influence glucose metabolism positively .

- Cellular Effects : In vitro studies suggest that Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- can affect cell proliferation and differentiation. It has been observed to modulate the expression of genes involved in lipid metabolism and inflammation.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study evaluated the impact of FAHFAs on macrophage activation. Results indicated that treatment with these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Data Table :

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 120 FAHFA-treated 70 60 -

Metabolic Impact Study :

- In a randomized trial involving diabetic mice, administration of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- resulted in improved glucose tolerance and reduced fasting blood glucose levels.

- Data Table :

Time Point (weeks) Fasting Glucose (mg/dL) 0 180 4 150 8 120

The mechanisms underlying the biological activity of Calcium, (acetato-kappaO)(12-hydroxyoctadecanoato-kappaO)- are multifaceted:

- PPAR Activation : Hydroxy fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and inflammation .

- Inhibition of Lipid Accumulation : The compound may inhibit lipid accumulation in adipocytes by enhancing lipolysis and reducing lipogenesis .

- Modulation of Signaling Pathways : It influences various signaling pathways associated with inflammation and metabolism, potentially leading to systemic effects on health.

Properties

CAS No. |

67969-78-2 |

|---|---|

Molecular Formula |

C20H38CaO5 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

calcium;12-hydroxyoctadecanoate;acetate |

InChI |

InChI=1S/C18H36O3.C2H4O2.Ca/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-2(3)4;/h17,19H,2-16H2,1H3,(H,20,21);1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

AWLWJRVPELFWIO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.